Tert-butyl 4-hydroxy-3-(2-hydroxyethyl)piperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-hydroxy-3-(2-hydroxyethyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a tert-butyl group, a hydroxyethyl group, and a piperidine ring. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-hydroxy-3-(2-hydroxyethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and other reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of production .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-hydroxy-3-(2-hydroxyethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form carbonyl compounds.
Reduction: The carbonyl groups can be reduced back to hydroxy groups.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include carbonyl compounds, reduced hydroxy derivatives, and substituted piperidine derivatives .
Scientific Research Applications
Tert-butyl 4-hydroxy-3-(2-hydroxyethyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It can be used in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a building block for the development of pharmaceutical compounds.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 4-hydroxy-3-(2-hydroxyethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with target molecules, while the piperidine ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-hydroxypiperidine-1-carboxylate: Similar structure but lacks the hydroxyethyl group.
Tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate: Similar structure but with different substitution patterns.
Uniqueness
Tert-butyl 4-hydroxy-3-(2-hydroxyethyl)piperidine-1-carboxylate is unique due to the presence of both the tert-butyl and hydroxyethyl groups, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a valuable intermediate in organic synthesis and a useful tool in scientific research .
Properties
Molecular Formula |
C12H23NO4 |
---|---|
Molecular Weight |
245.32 g/mol |
IUPAC Name |
tert-butyl 4-hydroxy-3-(2-hydroxyethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C12H23NO4/c1-12(2,3)17-11(16)13-6-4-10(15)9(8-13)5-7-14/h9-10,14-15H,4-8H2,1-3H3 |
InChI Key |
FVRXDXYQJSOHPF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)CCO)O |
Origin of Product |
United States |
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